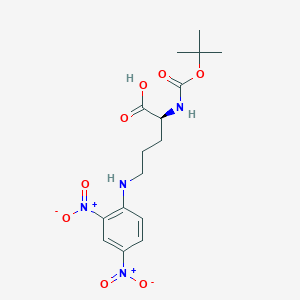
(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid
Vue d'ensemble
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic Acid” is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of “(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic Acid” involves the use of the tert-butyloxycarbonyl (Boc) group as the N α-amino protecting group in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be removed by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Physical And Chemical Properties Analysis
The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .Applications De Recherche Scientifique
-
Synthesis of Boc Derivatives of Amino Acids
- Field : Organic Chemistry
- Application : The Boc group is used in amino acid synthesis to protect the amino group, preventing it from reacting. This allows chemists to perform reactions on other parts of the amino acid molecule without affecting the amino group .
- Method : The Boc group is introduced to the amino acid using di-tert-butyl pyrocarbonate. The yield of the desired product is influenced by the conditions of the reaction .
- Results : The study optimized the process of synthesizing Boc derivatives of amino acids, improving the yield of the desired product .
-
Direct Introduction of the tert-butoxycarbonyl Group into Organic Compounds
- Field : Synthetic Organic Chemistry
- Application : Tertiary butyl esters, including the tert-butoxycarbonyl group, have large applications in synthetic organic chemistry. They can be introduced directly into a variety of organic compounds .
- Method : The tert-butoxycarbonyl group is introduced using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to batch processes .
- Results : The resultant flow process was found to be more efficient and versatile compared to the batch process .
- Direct Introduction of the tert-butoxycarbonyl Group into Organic Compounds
- Field : Synthetic Organic Chemistry
- Application : Tertiary butyl esters, including the tert-butoxycarbonyl group, have large applications in synthetic organic chemistry. They can be introduced directly into a variety of organic compounds .
- Method : The tert-butoxycarbonyl group is introduced using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to batch processes .
- Results : The resultant flow process was found to be more efficient and versatile compared to the batch process .
- Direct Introduction of the tert-butoxycarbonyl Group into Organic Compounds
- Field : Synthetic Organic Chemistry
- Application : Tertiary butyl esters, including the tert-butoxycarbonyl group, have large applications in synthetic organic chemistry. They can be introduced directly into a variety of organic compounds .
- Method : The tert-butoxycarbonyl group is introduced using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to batch processes .
- Results : The resultant flow process was found to be more efficient and versatile compared to the batch process .
Safety And Hazards
Orientations Futures
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This synthesis will be the starting point for the design and synthesis of a large number of cyclic .
Propriétés
IUPAC Name |
(2S)-6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCPNUMTVZBTMM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216791 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid | |
CAS RN |
2483-47-8 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-(tert-butoxycarbonyl)-N6-formyl-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)








